SR 146131

Description

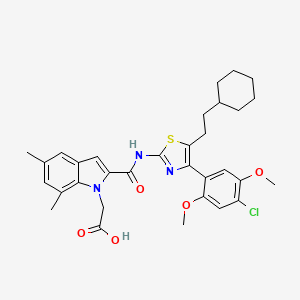

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[[4-(4-chloro-2,5-dimethoxyphenyl)-5-(2-cyclohexylethyl)-1,3-thiazol-2-yl]carbamoyl]-5,7-dimethylindol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36ClN3O5S/c1-18-12-19(2)30-21(13-18)14-24(36(30)17-28(37)38)31(39)35-32-34-29(22-15-26(41-4)23(33)16-25(22)40-3)27(42-32)11-10-20-8-6-5-7-9-20/h12-16,20H,5-11,17H2,1-4H3,(H,37,38)(H,34,35,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDFTMICKVDYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(N2CC(=O)O)C(=O)NC3=NC(=C(S3)CCC4CCCCC4)C5=CC(=C(C=C5OC)Cl)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047370 | |

| Record name | (2-{[4-(4-Chloro-2,5-dimethoxyphenyl)-5-(2-cyclohexylethyl)-1,3-thiazol-2-yl]carbamoyl}-5,7-dimethyl-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221671-61-0 | |

| Record name | (2-{[4-(4-Chloro-2,5-dimethoxyphenyl)-5-(2-cyclohexylethyl)-1,3-thiazol-2-yl]carbamoyl}-5,7-dimethyl-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

SR 146131: A Deep Dive into its Mechanism of Action as a Selective CCK1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

SR 146131 is a potent, orally active, and selective nonpeptide agonist for the cholecystokinin subtype 1 (CCK1) receptor.[1][2] Its high affinity and selectivity for the CCK1 receptor over the CCK2 receptor have made it a valuable tool in pharmacological research and a potential therapeutic agent for disorders related to gastrointestinal motility and eating behaviors.[1] This technical guide provides an in-depth exploration of the mechanism of action of SR 146131, detailing its binding characteristics, downstream signaling pathways, and functional effects, supported by quantitative data and experimental methodologies.

Core Mechanism: Potent and Selective CCK1 Receptor Agonism

SR 146131 exerts its effects by binding to and activating the CCK1 receptor, a G protein-coupled receptor (GPCR) predominantly found in the gastrointestinal system and specific regions of the central nervous system.[3][4] This activation initiates a cascade of intracellular signaling events that mediate the physiological responses to cholecystokinin (CCK), a native peptide hormone.[3][5]

Binding Affinity and Selectivity

SR 146131 demonstrates high-affinity binding to the human recombinant CCK1 receptor. In competitive binding assays, it effectively displaces the radiolabeled CCK analog, [¹²⁵I]-Bolton Hunter (BH)-sulfated cholecystokinin octapeptide (CCK-8S), with a high degree of selectivity over the CCK2 receptor.[2]

| Parameter | Value | Receptor | Cell Line |

| IC₅₀ | 0.56 ± 0.10 nM | Human recombinant CCK1 | 3T3-hCCK1 cell membranes[2][6] |

| Selectivity | ~300-fold | CCK1 vs. CCK2 | -[2] |

Table 1: In Vitro Binding Characteristics of SR 146131

Functional Agonist Activity

The functional activity of SR 146131 has been characterized through various in vitro assays, demonstrating its ability to act as a full or partial agonist depending on the cellular context and the specific signaling pathway being measured.[2]

| Assay | Parameter | Value | Cell Line | Agonist Profile |

| Intracellular Calcium Release | EC₅₀ | 1.38 ± 0.06 nM | NIH-3T3 cells expressing human CCK1 receptor | Full agonist (comparable to CCK-8S)[2] |

| Inositol Monophosphate Formation | EC₅₀ | 18 ± 4 nM | NIH-3T3 cells expressing human CCK1 receptor | Full agonist (comparable to CCK-8S)[2] |

| Intracellular Calcium Release & Inositol Monophosphate Formation | - | - | Human CHP212 and IMR32 neuroblastoma cells | Partial agonist[2] |

Table 2: In Vitro Functional Potency of SR 146131

Downstream Signaling Pathways

Activation of the CCK1 receptor by SR 146131 triggers multiple intracellular signaling cascades. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream events.[7][8] Additionally, evidence suggests coupling to other G proteins and activation of other signaling molecules.

Caption: SR 146131-induced CCK1 receptor signaling cascade.

The binding of SR 146131 to the CCK1 receptor leads to the activation of Gq/11, which in turn stimulates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration, which can manifest as oscillations at subnanomolar concentrations of SR 146131 and sustained responses at higher concentrations.[2] DAG, in conjunction with calcium, activates protein kinase C (PKC).

Furthermore, SR 146131 has been shown to partially activate the mitogen-activated protein kinase (MAPK) pathway and enhance the expression of the immediate-early gene krox 24.[2] All of these effects are mediated by the CCK1 receptor, as they can be blocked by CCK1 receptor antagonists such as SR27897B and devazepide.[2]

In Vivo Pharmacological Effects

The potent in vitro activity of SR 146131 translates to significant pharmacological effects in vivo. These effects are consistent with the known physiological roles of CCK1 receptor activation.

| Effect | Species | ED₅₀ / Effective Dose |

| Inhibition of Gastric Emptying | Mice | 66 µg/kg p.o.[1] |

| Inhibition of Gallbladder Emptying | Mice | 2.7 µg/kg p.o.[1] |

| Reduction of Food Intake | Fasted Rats | from 0.1 mg/kg p.o.[1] |

| Reduction of Food Intake | Neuropeptide Y-stimulated Rats | from 0.3 mg/kg p.o.[1] |

| Reduction of Food Intake | Fasted Gerbils | from 0.1 mg/kg p.o.[1] |

| Reduction of Food Intake | Marmosets on restricted diet | from 3 mg/kg p.o.[1] |

| Reduction of Locomotor Activity | Mice | from 0.3 mg/kg p.o.[1] |

| Reduction of Cerebellar cGMP levels | Rats | 0.3-10 mg/kg p.o.[1] |

| Antagonism of Fluphenazine-induced mouth movements | Rats | 0.1 µg/kg to 1 mg/kg p.o.[1] |

| Increase in Fos-positive cells in hypothalamic paraventricular nucleus | Rats | 10 mg/kg p.o.[1] |

Table 3: In Vivo Pharmacological Effects of SR 146131

These in vivo effects are all preventable by the CCK1 antagonist SR27897B, confirming that they are mediated through the CCK1 receptor.[1] Conversely, SR 146131 shows no agonist or antagonist activity in models of CCK2 receptor stimulation in vivo.[1]

Experimental Protocols

The characterization of SR 146131's mechanism of action has relied on a variety of established experimental techniques.

Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

This assay is used to determine the binding affinity of SR 146131 for the CCK1 receptor. Cell membranes expressing the receptor are incubated with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-BH-CCK-8S) and varying concentrations of the unlabeled test compound (SR 146131). The ability of SR 146131 to displace the radioligand is measured, and the concentration at which it inhibits 50% of the specific binding (IC₅₀) is calculated.[2]

Intracellular Calcium Release Assay

This functional assay measures the ability of SR 146131 to stimulate an increase in intracellular calcium concentration. Cells expressing the CCK1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Upon binding of SR 146131 to the receptor, the resulting increase in intracellular calcium leads to a change in the fluorescence of the dye, which is measured using a fluorometer or a fluorescence microscope. The concentration-response curve is then used to determine the EC₅₀ value.[2]

Inositol Monophosphate Formation Assay

This assay quantifies the accumulation of inositol monophosphates, a downstream product of PLC activation. Cells are typically pre-labeled with [³H]-myo-inositol. Following stimulation with SR 146131 in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphates, the accumulated radiolabeled inositol monophosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting. This allows for the determination of the EC₅₀ for this specific signaling pathway.[2]

Conclusion

SR 146131 is a highly potent and selective CCK1 receptor agonist with a well-defined mechanism of action. Its high affinity for the CCK1 receptor and its ability to effectively activate downstream signaling pathways, primarily through the Gq/11-PLC-IP3/DAG cascade, translate into significant in vivo pharmacological effects on gastrointestinal function and appetite regulation. The detailed understanding of its molecular and physiological actions, supported by robust experimental data, underscores its importance as a research tool and its potential for therapeutic development.

References

- 1. SR146131: a new potent, orally active, and selective nonpeptide cholecystokinin subtype 1 receptor agonist. II. In vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SR146131: a new potent, orally active, and selective nonpeptide cholecystokinin subtype 1 receptor agonist. I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholecystokinin antagonists: pharmacological and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. Cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 美国GlpBio - SR 146131 | Cas# 221671-61-0 [glpbio.cn]

- 7. Metabolic actions of the type 1 cholecystokinin receptor: its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic potential for novel drugs targeting the type 1 cholecystokinin receptor - PMC [pmc.ncbi.nlm.nih.gov]

SR 146131: A Technical Guide to its CCK1 Receptor Binding Affinity and Functional Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and functional characteristics of SR 146131, a potent and selective nonpeptide agonist for the cholecystokinin 1 (CCK1) receptor. This document consolidates key quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways.

Core Data Presentation: Quantitative Analysis of SR 146131 Interaction with CCK Receptors

The binding affinity and functional potency of SR 146131 have been characterized through various in vitro assays. The following table summarizes the key quantitative data, highlighting its high affinity and selectivity for the human CCK1 receptor.

| Parameter | Receptor | Cell Line | Value | Reference |

| IC50 | Human CCK1 | 3T3-hCCK1 cell membranes | 0.56 ± 0.10 nM | [1][2] |

| IC50 | Human CCK2 | CHO-hCCK2 membranes | 162 ± 27 nM | [1][2] |

| EC50 (Intracellular Ca2+ release) | Human CCK1 | 3T3-hCCK1 cells | 1.38 ± 0.06 nM | |

| EC50 (Inositol Monophosphate formation) | Human CCK1 | 3T3-hCCK1 cells | 18 ± 4 nM |

Note: The IC50 value represents the concentration of SR 146131 required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. The EC50 value is the concentration that provokes a response halfway between the baseline and maximum response in a functional assay. The significantly higher IC50 for the CCK2 receptor underscores the selectivity of SR 146131 for the CCK1 subtype.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the likely experimental protocols for the key assays cited in the characterization of SR 146131.

Radioligand Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Receptor Source: Membranes from a cell line stably expressing the human CCK1 receptor (e.g., 3T3-hCCK1 cells).

-

Radioligand: [125I]-Bolton Hunter (BH)-sulfated cholecystokinin octapeptide ([125I]-BH-CCK-8S).

-

Test Compound: SR 146131.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% bovine serum albumin (BSA).

-

Wash Buffer: Cold assay buffer.

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Detection Instrument: Gamma counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the CCK1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand ([125I]-BH-CCK-8S), and varying concentrations of SR 146131.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of SR 146131. Use non-linear regression to determine the IC50 value.

Intracellular Calcium Release Assay

This functional assay measures the ability of an agonist to stimulate the release of intracellular calcium, a key second messenger in CCK1 receptor signaling.

Materials:

-

Cell Line: A cell line stably expressing the human CCK1 receptor (e.g., 3T3-hCCK1 cells).

-

Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

-

Test Compound: SR 146131.

-

Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) with calcium and magnesium.

-

Detection Instrument: A fluorescence plate reader or a flow cytometer.

Procedure:

-

Cell Seeding: Plate the CCK1 receptor-expressing cells in a multi-well plate and allow them to adhere.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane.

-

Compound Addition: Add varying concentrations of SR 146131 to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Data Analysis: Plot the change in fluorescence against the concentration of SR 146131. Use a sigmoidal dose-response curve to calculate the EC50 value.

Inositol Monophosphate (IP1) Formation Assay

This assay quantifies the accumulation of inositol monophosphate, a downstream product of the phospholipase C signaling pathway activated by the CCK1 receptor.

Materials:

-

Cell Line: A cell line stably expressing the human CCK1 receptor (e.g., 3T3-hCCK1 cells).

-

IP1 Assay Kit: Commercially available kits (e.g., HTRF® IP-One assay).

-

Test Compound: SR 146131.

-

Cell Culture Medium: Appropriate medium for the cell line.

Procedure:

-

Cell Seeding: Plate the CCK1 receptor-expressing cells in a multi-well plate.

-

Compound Stimulation: Add varying concentrations of SR 146131 to the cells and incubate for a specific period to allow for IP1 accumulation.

-

Cell Lysis and Detection: Lyse the cells and add the detection reagents from the IP1 assay kit. These kits typically use a competitive immunoassay format, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF).

-

Signal Measurement: Read the plate on a compatible plate reader.

-

Data Analysis: Calculate the concentration of IP1 for each concentration of SR 146131. Plot the IP1 concentration against the SR 146131 concentration and fit a dose-response curve to determine the EC50 value.

Signaling Pathways

Activation of the CCK1 receptor by an agonist like SR 146131 initiates a cascade of intracellular signaling events. The primary pathways involve the coupling to Gq/11 and Gs proteins.

Gq/11 Pathway:

-

SR 146131 binds to and activates the CCK1 receptor.

-

The activated receptor engages the Gq/11 protein.

-

The α-subunit of Gq/11 activates phospholipase C (PLC).

-

PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

These signaling molecules lead to various downstream cellular responses.

Gs Pathway:

-

Upon binding of SR 146131, the CCK1 receptor can also couple to the Gs protein.

-

The α-subunit of Gs activates adenylyl cyclase.

-

Adenylyl cyclase converts ATP into cyclic AMP (cAMP).

-

cAMP activates protein kinase A (PKA).

-

PKA then phosphorylates various downstream targets, modulating cellular function.

This dual signaling capability allows the CCK1 receptor to regulate a complex array of physiological processes, and understanding the binding and functional characteristics of agonists like SR 146131 is paramount for the development of targeted therapeutics.

References

Navigating the Nuances of CCK1R Modulation: A Technical Guide to Positive Allosteric Modulators

A Correction and Clarification: Initial reports and database entries have occasionally miscategorized the compound SR 146131. Extensive pharmacological research has definitively characterized SR 146131 as a potent and selective agonist of the cholecystokinin 1 receptor (CCK1R), not a positive allosteric modulator (PAM).[1] This guide, therefore, addresses the core interest in CCK1R PAMs by focusing on the principles, discovery, and characterization of genuine PAMs for this receptor, which represent a promising therapeutic avenue.

The development of orthosteric agonists for the CCK1R has been explored for therapeutic applications, including weight management.[2][3] However, the potential for side effects associated with potent, long-lasting receptor activation has spurred interest in alternative modulatory approaches.[2][4] Positive allosteric modulators offer a more subtle mechanism of action, enhancing the effect of the endogenous ligand, cholecystokinin (CCK), without directly activating the receptor themselves.[2][5] This approach is hypothesized to maintain the natural temporal and spatial patterns of CCK signaling, potentially leading to a better therapeutic window.[4][6]

This technical guide provides an in-depth overview of the discovery and characterization of CCK1R PAMs, intended for researchers, scientists, and drug development professionals.

The Rationale for CCK1R Positive Allosteric Modulators

The primary appeal of CCK1R PAMs lies in their potential to circumvent the drawbacks of full agonists.[2][3] By binding to a site on the receptor distinct from the orthostatic binding site of CCK, PAMs can increase the affinity and/or efficacy of the endogenous agonist.[7][8] This can lead to a more physiological potentiation of the CCK signal, which is naturally released in response to food intake and plays a role in satiety and other gastrointestinal functions.[2]

Discovery and Validation of CCK1R PAMs: A High-Throughput Screening Funnel

The identification of novel CCK1R PAMs typically involves a multi-step high-throughput screening (HTS) and validation process designed to identify compounds with the desired pharmacological profile while eliminating non-specific actors and those with undesirable agonist activity.[2][5]

A representative screening funnel is outlined below:

Quantitative Data for Characterized CCK1R PAMs

Recent drug discovery efforts have identified several promising scaffolds for CCK1R PAMs, including a series of tetracyclic molecules.[9] The table below summarizes the pharmacological data for representative "hit" compounds from these studies.

| Compound | Assay | Parameter | Value |

| Hit 1 | CCK1R IP-One PAM | pEC50 | 5.8 ± 0.1 |

| Emax (% of CCK) | 49 ± 2 | ||

| CCK1R Agonist | pEC50 | < 4.5 | |

| CCK Binding (off-rate) | k_off (min⁻¹) | 0.03 ± 0.01 (vs. 0.10 ± 0.01 for control) | |

| Hit 6 | CCK1R IP-One PAM | pEC50 | 5.7 ± 0.1 |

| Emax (% of CCK) | 46 ± 3 | ||

| CCK1R Agonist | pEC50 | < 4.5 | |

| CCK Binding (off-rate) | k_off (min⁻¹) | 0.04 ± 0.01 (vs. 0.10 ± 0.01 for control) |

Data adapted from Dengler et al., Membranes, 2023.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful identification and characterization of CCK1R PAMs. The following are key experimental protocols:

IP-One Accumulation Assay for PAM and Agonist Modes

This assay quantifies the accumulation of inositol monophosphate (IP-One), a downstream product of Gq protein activation, which is the primary signaling pathway for CCK1R.[2]

-

Cell Line: HEK-293 cells stably overexpressing the human CCK1R.

-

PAM Mode:

-

Cells are plated in 96- or 384-well plates.

-

Test compounds are added at various concentrations.

-

A fixed, sub-maximal concentration (e.g., EC₂₀) of the endogenous agonist CCK-8 is added to all wells except the negative control.

-

The plates are incubated to allow for IP-One accumulation.

-

IP-One levels are quantified using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit.

-

-

Agonist Mode:

-

The protocol is similar to the PAM mode, but no CCK-8 is added.

-

This mode is used to determine if the test compounds have any intrinsic agonist activity.

-

Multiplex PAM Assay (cAMP Accumulation and β-arrestin Recruitment)

This assay simultaneously measures two additional signaling pathways, Gs-mediated cAMP production and β-arrestin recruitment, in the same well to assess functional selectivity.[2]

-

Cell Line: A specialized cell line engineered for detecting both cAMP and β-arrestin recruitment (e.g., DiscoverX PathHunter cells).

-

Protocol:

-

Cells are seeded in microplates.

-

Test compounds are added, followed by a sub-maximal concentration of CCK-8.

-

After incubation, the levels of cAMP and β-arrestin recruitment are measured using specific detection reagents, often based on enzyme fragment complementation technology.

-

Radioligand Binding Assays

These assays are used to determine if the PAM affects the binding of the orthosteric ligand (CCK) to the CCK1R.[6]

-

Radioligand: A radiolabeled form of CCK (e.g., ¹²⁵I-CCK-8).

-

Protocol:

-

Membranes prepared from cells expressing CCK1R are incubated with the radioligand and varying concentrations of the test compound.

-

The amount of bound radioligand is measured after separating the bound from the free radioligand (e.g., by filtration).

-

Kinetic binding assays (association and dissociation) can also be performed to determine the effect of the PAM on the on- and off-rates of the orthosteric ligand.

-

Signaling Pathways of the CCK1R

The CCK1R is a G protein-coupled receptor (GPCR) that can couple to multiple G proteins, leading to the activation of distinct downstream signaling pathways.

References

- 1. The agonist SR 146131 and the antagonist SR 27897 occupy different sites on the human CCK(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening for positive allosteric modulators of cholecystokinin type 1 receptor potentially useful for management of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action and Structure–Activity Relationships of Tetracyclic Small Molecules Acting as Universal Positive Allosteric Modulators of the Cholecystokinin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Screening for positive allosteric modulators of cholecystokinin type 1 receptor potentially useful for management of obesity [genedata.com]

- 6. Frontiers | Discovery of a Positive Allosteric Modulator of Cholecystokinin Action at CCK1R in Normal and Elevated Cholesterol [frontiersin.org]

- 7. Allosteric modulator - Wikipedia [en.wikipedia.org]

- 8. Mechanistic analysis of the function of agonists and allosteric modulators: reconciling two-state and operational models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

An In-depth Technical Guide to SR 146131: A Potent and Selective CCK1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 146131 is a potent, orally bioavailable, and highly selective non-peptide agonist for the cholecystokinin 1 (CCK1) receptor. Developed by Sanofi Recherche in the late 1990s, this small molecule has been a critical pharmacological tool for elucidating the physiological roles of the CCK1 receptor, particularly in satiety, gastrointestinal motility, and pancreatic function. This technical guide provides a comprehensive overview of the discovery, history, and detailed pharmacological characterization of SR 146131, including its mechanism of action, key quantitative data, and the experimental protocols utilized in its evaluation.

Discovery and History

SR 146131 was discovered and characterized by scientists at Sanofi Recherche (now Sanofi) and was first extensively described in the scientific literature in 1999.[1] The development of SR 146131 was a significant advancement in the field of cholecystokinin research, providing a stable, orally active, non-peptide tool to probe the function of the CCK1 receptor, which had previously been reliant on peptide-based agonists with limited therapeutic potential. The discovery of SR 146131 was part of a broader research effort in the pharmaceutical industry to develop small molecule ligands for G-protein coupled receptors.

Chemical Properties

-

IUPAC Name: 2-[4-(4-chloro-2,5-dimethoxyphenyl)-5-(2-cyclohexylethyl)thiazol-2-ylcarbamoyl]-5,7-dimethyl-indol-1-yl-acetic acid[2]

-

Molecular Formula: C₃₂H₃₆ClN₃O₅S

-

Molecular Weight: 610.16 g/mol

-

CAS Number: 221671-61-0

Mechanism of Action

SR 146131 acts as a selective agonist at the CCK1 receptor, a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G proteins. Upon binding, SR 146131 initiates a conformational change in the receptor, leading to the activation of downstream signaling pathways.

The primary signaling cascade involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca²⁺]i). This increase in intracellular calcium is a key event in mediating the physiological effects of CCK1 receptor activation.

Furthermore, SR 146131 has been shown to partially activate the mitogen-activated protein kinase (MAPK) pathway and enhance the expression of the immediate early gene krox 24.[3]

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The agonist SR 146131 and the antagonist SR 27897 occupy different sites on the human CCK(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beneficial effects of β-sitosterol on type 1 cholecystokinin receptor dysfunction induced by elevated membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of SR 146131: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 146131 is a potent and selective nonpeptide agonist for the cholecystokinin 1 (CCK1) receptor.[1] As a key regulator of various physiological processes including satiety, gallbladder contraction, and pancreatic enzyme secretion, the CCK1 receptor is a significant target for therapeutic development. This document provides a comprehensive overview of the in vitro pharmacological properties of SR 146131, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Data Presentation

The in vitro activity of SR 146131 has been quantified through various binding and functional assays. The following tables summarize the key parameters, highlighting its high affinity and selectivity for the CCK1 receptor, as well as its functional efficacy.

Table 1: Receptor Binding Affinity of SR 146131

| Receptor | Cell Line | Radioligand | Parameter | Value |

| Human CCK1 | 3T3-hCCK1 | [¹²⁵I]-BH-CCK-8S | IC₅₀ | 0.56 ± 0.10 nM[2][3][4] |

| Human CCK2 | CHO-hCCK2 | Radiolabeled CCK | IC₅₀ | 162 ± 27 nM[2][3][4] |

IC₅₀: Half maximal inhibitory concentration. A lower IC₅₀ value indicates a higher binding affinity.

Table 2: Functional Activity of SR 146131 at the Human CCK1 Receptor

| Assay | Cell Line | Parameter | Agonist Activity | EC₅₀ |

| Intracellular Calcium ([Ca²⁺]i) Release | 3T3-hCCK1 | Full Agonist | Comparable to CCK-8S | 1.38 ± 0.06 nM[1] |

| Inositol Monophosphate (IP1) Formation | 3T3-hCCK1 | Full Agonist | - | 18 ± 4 nM[1] |

| Mitogen-Activated Protein Kinase (MAPK) Activation | 3T3-hCCK1 | Partial Agonist | - | - |

| Immediate Early Gene (krox 24) Expression | 3T3-hCCK1 | Partial Agonist | - | - |

| Intracellular Calcium ([Ca²⁺]i) Release | CHP212 & IMR32 Neuroblastoma | Partial Agonist | - | - |

| Inositol Monophosphate (IP1) Formation | CHP212 & IMR32 Neuroblastoma | Partial Agonist | - | - |

EC₅₀: Half maximal effective concentration. This value represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize SR 146131.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of SR 146131 to the CCK1 and CCK2 receptors.

1. Membrane Preparation:

-

Cells stably expressing the human CCK1 (e.g., 3T3-hCCK1) or CCK2 (e.g., CHO-hCCK2) receptor are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged at a low speed to remove cellular debris.

-

The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer. The protein concentration is determined using a standard protein assay.[5]

2. Competitive Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains the prepared cell membranes, a fixed concentration of the radioligand (e.g., [¹²⁵I]-BH-CCK-8S), and varying concentrations of the unlabeled test compound (SR 146131).

-

For total binding, the unlabeled compound is omitted. For non-specific binding, a high concentration of a known CCK receptor ligand is added.

-

The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[5]

3. Separation and Detection:

-

The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter, which traps the membranes.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.[5]

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data is then plotted as the percentage of specific binding versus the log concentration of the competitor (SR 146131).

-

The IC₅₀ value is determined from the resulting sigmoidal curve using non-linear regression analysis.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of SR 146131 to stimulate Gq-protein coupled CCK1 receptors, leading to an increase in intracellular calcium.

1. Cell Preparation:

-

Cells expressing the CCK1 receptor (e.g., 3T3-hCCK1) are seeded into black-walled, clear-bottom 96-well plates and cultured to form a confluent monolayer.[6]

2. Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.[4]

-

The dye is loaded into the cytoplasm of the cells during incubation (e.g., 60 minutes at 37°C).[4]

-

After loading, the cells are washed to remove any excess extracellular dye.[4]

3. Compound Addition and Signal Detection:

-

The plate is placed in a fluorescence plate reader with kinetic reading capabilities.

-

Varying concentrations of SR 146131 are added to the wells.

-

The fluorescence intensity is measured over time, immediately before and after the addition of the compound. An increase in fluorescence indicates a rise in intracellular calcium.

4. Data Analysis:

-

The change in fluorescence intensity is plotted against the concentration of SR 146131.

-

The EC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by SR 146131 and the general workflows of the experimental procedures.

Caption: SR 146131 signaling at the CCK1 receptor.

Caption: Radioligand binding assay workflow.

Caption: Calcium mobilization assay workflow.

Conclusion

SR 146131 is a highly potent and selective CCK1 receptor agonist. In vitro studies demonstrate its high binding affinity for the human CCK1 receptor and its ability to act as a full agonist for Gq-mediated signaling pathways, such as intracellular calcium release and inositol phosphate formation. Its partial agonism on the MAPK pathway and immediate early gene expression suggests a potential for biased signaling, which warrants further investigation. The provided data and methodologies offer a solid foundation for researchers and drug development professionals working with this compound and the CCK1 receptor. Further studies are needed to establish a broader selectivity profile against other G-protein coupled receptors and to fully elucidate the downstream consequences of MAPK pathway activation.

References

- 1. SR146131: a new potent, orally active, and selective nonpeptide cholecystokinin subtype 1 receptor agonist. I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 3. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

SR 146131: A Comprehensive Technical Guide to its Selectivity for CCK-A vs. CCK-B Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SR 146131, a non-peptide agonist for the cholecystokinin (CCK) receptors, with a specific focus on its selectivity for the CCK-A (CCK1) versus the CCK-B (CCK2) receptor subtypes. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to offer a comprehensive resource for professionals in the field.

Quantitative Data Summary

SR 146131 exhibits a high degree of selectivity for the human CCK-A receptor over the CCK-B receptor. This selectivity is demonstrated by the significant difference in its binding affinities for the two receptor subtypes, as determined by in vitro competitive binding assays. The data clearly indicates the preferential interaction of SR 146131 with the CCK-A receptor.

| Compound | Receptor Target | Assay Type | Measured Value (IC50) | Selectivity (Fold) | Reference |

| SR 146131 | Human CCK-A (CCK1) | Radioligand Binding Assay | 0.56 ± 0.10 nM | ~289 | [1] |

| SR 146131 | Human CCK-B (CCK2) | Radioligand Binding Assay | 162 ± 27 nM | - | [1] |

Note: The IC50 value represents the concentration of a ligand that is required for 50% inhibition of the binding of a radiolabeled ligand. A lower IC50 value indicates a higher binding affinity. The selectivity is calculated as the ratio of the IC50 for CCK-B to the IC50 for CCK-A.

Experimental Protocols

The determination of the binding affinity and selectivity of SR 146131 for CCK-A and CCK-B receptors is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.

Radioligand Competitive Binding Assay

This protocol outlines the steps to determine the inhibitory constant (Ki) of a test compound, such as SR 146131, for the CCK-A and CCK-B receptors.

1. Materials and Reagents:

-

Receptor Source: Membranes prepared from cell lines stably expressing the human CCK-A or CCK-B receptor (e.g., CHO-hCCK1, 3T3-hCCK1, or CHO-hCCK2 cells).

-

Radioligand: A high-affinity radiolabeled ligand for CCK receptors, such as [¹²⁵I]-Bolton Hunter (BH)-sulfated cholecystokinin octapeptide ([¹²⁵I]BH-CCK-8S).

-

Test Compound: SR 146131, serially diluted to a range of concentrations.

-

Unlabeled Ligand: A high concentration of an unlabeled CCK receptor agonist (e.g., CCK-8) to determine non-specific binding.

-

Binding Buffer: A buffer solution appropriate for maintaining the integrity of the receptors and ligands (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Wash Buffer: Ice-cold buffer to wash away unbound radioligand.

-

Filtration Apparatus: A 96-well filter plate (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine) and a vacuum manifold.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

2. Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

3. Detailed Procedure:

-

Membrane Preparation: Culture cells expressing the target receptor to a high density. Harvest the cells and homogenize them in a lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend it in the binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Add receptor membranes, radioligand, and binding buffer.

-

Non-specific Binding: Add receptor membranes, radioligand, and a high concentration of unlabeled CCK-8.

-

Competitive Binding: Add receptor membranes, radioligand, and varying concentrations of SR 146131.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.

-

Separation: Terminate the binding reaction by rapidly filtering the contents of each well through the pre-soaked filter plate using a vacuum manifold.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Dry the filters and measure the radioactivity retained on them using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the SR 146131 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways

Both CCK-A and CCK-B receptors are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon agonist binding. However, they can couple to different G proteins, leading to distinct downstream effects.

CCK-A Receptor Signaling

The CCK-A receptor is known for its promiscuous coupling to multiple G protein subtypes, including Gq, Gs, and Gi.[2][3] This pleiotropic coupling allows for the activation of a diverse range of downstream signaling pathways.

References

Pharmacokinetics of SR 146131 in Rodents: A Review of Publicly Available Data

Despite extensive investigation, detailed quantitative pharmacokinetic data for the selective nonpeptide cholecystokinin subtype 1 (CCK1) receptor agonist, SR 146131, in rodent models remains largely unavailable in the public domain. This in-depth technical guide sought to compile and present comprehensive information on the absorption, distribution, metabolism, and excretion (ADME) of SR 146131 in rats and mice. However, a thorough review of scientific literature and public databases reveals a primary focus on the compound's pharmacodynamic effects, with only qualitative suggestions regarding its pharmacokinetic profile.

While research indicates SR 146131 is a potent and orally active CCK1 agonist in vivo, specific parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t½), and absolute bioavailability have not been published. One study notes that pharmacodynamic observations suggest a "high absolute bioavailability," but the underlying quantitative data to support this claim is not provided.[1]

Summary of Available Information

Published research on SR 146131, primarily from its developer Sanofi-Synthelabo, has centered on its pharmacological activity. These studies have demonstrated its effects on various physiological processes in rodents, including:

-

Inhibition of gastric and gallbladder emptying in mice. [1]

-

Reduction of food intake in fasted and non-fasted rats, as well as in gerbils.

-

Modulation of locomotor activity in mice. [1]

These findings highlight the potent in vivo effects of SR 146131, but do not offer the specific pharmacokinetic data required for a detailed ADME analysis.

Data Presentation

Due to the absence of quantitative pharmacokinetic data in the reviewed literature, the creation of structured tables for comparative analysis of parameters such as Cmax, Tmax, AUC, and bioavailability is not possible at this time.

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of SR 146131 in rodents, including specific methodologies for determining plasma concentrations, tissue distribution, and metabolic pathways, are not described in the available scientific publications.

Visualizations

The lack of information regarding the metabolic fate of SR 146131 prevents the generation of signaling pathway diagrams or experimental workflow visualizations related to its pharmacokinetics. For illustrative purposes, a generalized workflow for a typical rodent pharmacokinetic study is presented below.

Caption: Generalized workflow of a typical rodent pharmacokinetic study.

Conclusion

While SR 146131 has been characterized as a potent and selective CCK1 receptor agonist with significant in vivo activity in rodents, a comprehensive and quantitative understanding of its pharmacokinetic profile is absent from the publicly accessible scientific literature. The data required to fulfill the core requirements of this technical guide—namely, the presentation of quantitative data, detailed experimental protocols, and visualizations of metabolic pathways—is not available. Further research and publication of dedicated pharmacokinetic studies would be necessary to provide a complete picture of the ADME properties of SR 146131 in rodent models.

References

The Cholecystokinin-1 Receptor Agonist SR 146131: A Technical Guide to its Role in Satiety Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 146131 is a potent, selective, and orally active non-peptide agonist of the cholecystokinin-1 receptor (CCK1R).[1] The CCK1R is a G-protein coupled receptor predominantly found in the gastrointestinal tract and specific regions of the central nervous system, where it plays a crucial role in regulating satiety and feeding behavior.[2] Activation of the CCK1R is a key physiological signal for meal termination. This technical guide provides an in-depth overview of the effects of SR 146131 on satiety signaling pathways, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Data Presentation

Table 1: In Vitro Activity of SR 146131 at the Cholecystokinin-1 Receptor (CCK1R)

| Parameter | Cell Line | Radioligand | Value | Reference |

| IC50 | 3T3-hCCK1 | [¹²⁵I]-BH-CCK-8S | 0.56 ± 0.10 nM | [3] |

| IC50 | CHO-hCCK2 | Radiolabeled CCK | 162 ± 27 nM | [3] |

| EC50 (Intracellular Ca²⁺ Release) | 3T3-hCCK1 | - | 1.38 ± 0.06 nM | [4] |

| EC50 (Inositol Monophosphate Formation) | 3T3-hCCK1 | - | 18 ± 4 nM | [4] |

Note: IC50 is the half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. EC50 is the half-maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: In Vivo Satiety-Related Effects of SR 146131

| Effect | Animal Model | Administration Route | ED50 | Reference |

| Inhibition of Gastric Emptying | Mice | Oral (p.o.) | 66 µg/kg | [3] |

| Inhibition of Gallbladder Emptying | Mice | Oral (p.o.) | 2.7 µg/kg | [3] |

| Reduction of Food Intake (fasted) | Rats | Oral (p.o.) | from 0.1 mg/kg | [3] |

| Reduction of NPY-stimulated Food Intake | Rats | Oral (p.o.) | from 0.3 mg/kg | [3] |

Note: ED50 is the median effective dose, the dose that produces a quantal effect (all or nothing) in 50% of the population that receives it.

Core Signaling Pathways

SR 146131 exerts its effects primarily through the activation of the CCK1R, which is coupled to the Gq alpha subunit of heterotrimeric G proteins. This initiates a well-characterized signaling cascade.

Gq-PLC-IP3-Ca²⁺ Signaling Pathway

Upon binding of SR 146131, the CCK1R undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rise in intracellular calcium is a key event in the cellular response to CCK1R activation.

Downstream Signaling: MAPK and Immediate Early Genes

Beyond the primary calcium signaling, CCK1R activation by SR 146131 can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway and the expression of immediate early genes such as c-Fos.[4] The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including gene expression. The induction of c-Fos is often used as a marker of neuronal activation in response to stimuli.

Interaction with Neuropeptide Y (NPY) Signaling

A critical aspect of SR 146131's effect on satiety involves its interaction with the neuropeptide Y (NPY) system. NPY is a potent orexigenic peptide, meaning it stimulates appetite. Studies have shown that CCK agonists, including SR 146131, can counteract the appetite-stimulating effects of NPY.[3] Furthermore, CCK administration has been demonstrated to decrease NPY levels in the hypothalamus, a key brain region for appetite regulation.[5] This suggests an inhibitory relationship between CCK1R and NPY signaling in the control of food intake.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of SR 146131 to the CCK1R.

Workflow:

Detailed Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing CCK1R in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation with a fixed concentration of a radiolabeled CCK1R ligand (e.g., [¹²⁵I]-Bolton Hunter-sulfated cholecystokinin octapeptide, [¹²⁵I]-BH-CCK-8S) and a range of concentrations of unlabeled SR 146131.[3]

-

Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the SR 146131 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Intracellular Calcium Imaging

This protocol describes the measurement of changes in intracellular calcium concentration in response to SR 146131.

Workflow:

Detailed Methodology:

-

Cell Culture: Plate CCK1R-expressing cells (e.g., NIH-3T3 or CHO cells) onto glass coverslips and culture until they reach the desired confluency.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator dye, such as Fura-2 acetoxymethyl ester (Fura-2 AM), in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at room temperature.[3]

-

Baseline Measurement: Mount the coverslip onto a perfusion chamber on a fluorescence microscope. Acquire baseline fluorescence images at dual excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

-

Stimulation and Recording: Perfuse the cells with a buffer containing SR 146131 at various concentrations and continuously record the fluorescence emission at a specific wavelength (e.g., 510 nm).

-

Data Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths. Plot the change in this ratio against the logarithm of the SR 146131 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Food Intake Study

This protocol details a method for assessing the effect of SR 146131 on food intake in rats.

Workflow:

Detailed Methodology:

-

Animal Acclimatization: House male Sprague-Dawley rats individually and acclimatize them to a reverse light-dark cycle and a scheduled feeding regimen (e.g., access to food for a specific period each day).

-

Fasting: Prior to the experiment, fast the rats for a set period (e.g., 18 hours) with free access to water.

-

Drug Administration: Administer SR 146131 or the vehicle solution orally via gavage at various doses.

-

Food Presentation: At a specific time point after drug administration (e.g., 60 minutes), present each rat with a pre-weighed amount of standard chow.

-

Measurement of Food Intake: Measure the amount of food consumed by weighing the remaining food at several time points (e.g., 1, 2, 4, and 24 hours) after food presentation.

Conclusion

SR 146131 is a valuable pharmacological tool for investigating the role of the CCK1R in satiety and appetite regulation. Its high potency and selectivity, coupled with its oral bioavailability, make it a significant compound for both basic research and potential therapeutic development. The primary mechanism of action involves the activation of the Gq-PLC-IP3-Ca²⁺ signaling pathway, with downstream effects on MAPK signaling and immediate early gene expression. A key aspect of its satiety-inducing effect is its ability to modulate the orexigenic NPY signaling pathway in the hypothalamus. The experimental protocols provided in this guide offer a framework for researchers to further explore the intricate molecular mechanisms underlying the effects of SR 146131 on satiety.

References

Off-Target Effects of SR 146131: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 146131 is a potent and selective nonpeptide agonist of the cholecystokinin 1 receptor (CCK1R), a G-protein coupled receptor (GPCR) primarily involved in gastrointestinal functions and satiety signaling. While lauded for its high affinity and selectivity for CCK1R, a thorough understanding of its interactions with other molecular targets is crucial for a comprehensive safety and efficacy assessment. This technical guide provides an in-depth analysis of the known off-target effects of SR 146131, with a focus on quantitative binding and functional data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction

SR 146131 was developed as a research tool and potential therapeutic agent targeting the CCK1R to modulate food intake and gastrointestinal motility. Its primary mechanism of action involves the activation of CCK1R, which couples predominantly to the Gq/11 family of G-proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol phosphates and calcium. While SR 146131 exhibits high selectivity for CCK1R over the closely related CCK2R, a complete characterization of its broader pharmacological profile is essential for predicting potential side effects and for the design of more selective future compounds. This guide summarizes the publicly available data on the off-target interactions of SR 146131 and provides detailed protocols for the key assays used in its characterization.

Pharmacological Profile of SR 146131

The pharmacological activity of SR 146131 has been primarily characterized through in vitro binding and functional assays. The data consistently demonstrates high affinity and potency at the human CCK1R.

On-Target and Off-Target Binding Affinity

Radioligand binding assays have been employed to determine the affinity of SR 146131 for its primary target, CCK1R, and its most well-documented off-target, CCK2R. These assays measure the displacement of a radiolabeled ligand by SR 146131, from which the half-maximal inhibitory concentration (IC50) is derived.

| Receptor | Radioligand | Cell Line | IC50 (nM) | Selectivity (fold) | Reference |

| Human CCK1 | [¹²⁵I]-BH-CCK-8S | 3T3-hCCK1 | 0.56 ± 0.10 | ~289 | [1][2] |

| Human CCK2 | Radiolabeled CCK | CHO-hCCK2 | 162 ± 27 | 1 | [1] |

On-Target Functional Activity

The agonist activity of SR 146131 at the CCK1R has been quantified through various functional assays that measure downstream signaling events following receptor activation.

| Assay | Cell Line | EC50 (nM) | Agonist Type | Reference |

| Intracellular Calcium Release | 3T3-hCCK1 | 1.38 ± 0.06 | Full Agonist | [2] |

| Inositol Monophosphate Formation | 3T3-hCCK1 | 18 ± 4 | Full Agonist | [2] |

| Mitogen-Activated Protein Kinase (MAPK) Activation | 3T3-hCCK1 | - | Partial Agonist | [2] |

| Immediate Early Gene (krox 24) Expression | 3T3-hCCK1 | - | Partial Agonist | [2] |

| Intracellular Calcium Release | CHP212 & IMR32 Neuroblastoma | - | Partial Agonist | [2] |

| Inositol Monophosphate Formation | CHP212 & IMR32 Neuroblastoma | - | Partial Agonist | [2] |

Broader Off-Target Screening

As of the latest available data, a comprehensive off-target screening panel for SR 146131 against a wide range of other GPCRs, ion channels, enzymes, and transporters has not been published. The primary characterization has focused on its selectivity against the closely related CCK2R. The absence of such data represents a significant gap in the complete understanding of SR 146131's pharmacological profile and potential for off-target mediated side effects.

Signaling Pathways and Experimental Workflows

SR 146131-Mediated CCK1R Signaling

SR 146131 activates the CCK1R, leading to the activation of downstream signaling cascades. The primary pathway involves Gq protein activation, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.

Radioligand Binding Assay Workflow

The following diagram illustrates the workflow for a competitive radioligand binding assay to determine the IC50 value of SR 146131.

Intracellular Calcium Mobilization Assay Workflow

This diagram outlines the process for measuring SR 146131-induced intracellular calcium mobilization using a fluorescent dye.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of SR 146131 and represent standard procedures for these assays.

Radioligand Binding Assay for CCK1R and CCK2R

Objective: To determine the binding affinity (IC50) of SR 146131 for human CCK1 and CCK2 receptors.

Materials:

-

Cell membranes from 3T3 cells expressing human CCK1R (3T3-hCCK1) or CHO cells expressing human CCK2R (CHO-hCCK2).

-

Radioligand: [¹²⁵I]-Bolton Hunter-sulfated cholecystokinin octapeptide ([¹²⁵I]-BH-CCK-8S) for CCK1R; a suitable radiolabeled CCK analogue for CCK2R.

-

SR 146131 stock solution and serial dilutions.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (a high concentration of unlabeled CCK-8S, e.g., 1 µM).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Filtration apparatus.

-

Gamma counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of binding buffer (for total binding) or non-specific binding control.

-

50 µL of SR 146131 at various concentrations.

-

50 µL of radioligand at a fixed concentration (typically at or below its Kd).

-

100 µL of cell membrane suspension (protein concentration to be optimized).

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in vials and quantify the bound radioactivity using a gamma counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the SR 146131 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Intracellular Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of SR 146131 in stimulating intracellular calcium release via CCK1R.

Materials:

-

CCK1R-expressing cells (e.g., 3T3-hCCK1) seeded in a 96-well black-walled, clear-bottom plate.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

SR 146131 stock solution and serial dilutions.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Seeding: Seed the cells into the 96-well plate and grow to confluence.

-

Dye Loading:

-

Remove the culture medium and wash the cells with assay buffer.

-

Add the fluorescent dye solution to each well and incubate in the dark at 37°C for a specified time (e.g., 60 minutes).

-

Wash the cells to remove excess dye.

-

-

Measurement:

-

Place the plate in the fluorescence plate reader.

-

Measure the baseline fluorescence for a short period.

-

Use the automated injector to add SR 146131 at various concentrations to the wells.

-

Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of SR 146131.

-

Plot the peak response against the logarithm of the SR 146131 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Inositol Monophosphate (IP1) Accumulation Assay

Objective: To quantify the functional potency (EC50) of SR 146131 in stimulating the Gq signaling pathway, measured by the accumulation of IP1.

Materials:

-

CCK1R-expressing cells (e.g., 3T3-hCCK1) seeded in a suitable microplate.

-

Stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.

-

SR 146131 stock solution and serial dilutions.

-

Commercially available IP-One HTRF assay kit or similar.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Seeding and Stimulation:

-

Seed cells and grow to the desired confluency.

-

Replace the culture medium with stimulation buffer containing various concentrations of SR 146131.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

-

-

Cell Lysis and Detection:

-

Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) according to the kit manufacturer's instructions.

-

Incubate for the recommended time to allow for the detection reaction to occur.

-

-

Measurement: Measure the HTRF signal on a compatible plate reader.

-

Data Analysis:

-

Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve.

-

Plot the IP1 concentration against the logarithm of the SR 146131 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Conclusion

SR 146131 is a highly potent and selective CCK1R agonist, with a documented off-target interaction at the CCK2R occurring at concentrations approximately 300-fold higher than those required for CCK1R binding[1][2]. The functional consequences of SR 146131 activity, including intracellular calcium release and inositol phosphate formation, are consistent with its on-target agonism at the CCK1R. While SR 146131 demonstrates partial agonism in some downstream signaling events like MAPK activation, these effects are still mediated by the CCK1R[2].

A significant limitation in the current understanding of SR 146131's pharmacology is the lack of publicly available data from a broad off-target screening panel. Such panels are now standard in drug development to proactively identify potential safety liabilities. For a complete risk assessment, SR 146131 would ideally be profiled against a panel of receptors, ion channels, enzymes, and transporters that are commonly associated with adverse drug reactions. Researchers utilizing SR 146131 should be aware of its well-defined selectivity for CCK1R over CCK2R, but also mindful of the uncharacterized potential for interactions with other molecular targets at higher concentrations. The detailed protocols provided in this guide offer a framework for the continued investigation of SR 146131 and other novel compounds targeting the cholecystokinin receptor system.

References

- 1. Development of a Highly Selective Allosteric Antagonist Radioligand for the Type 1 Cholecystokinin Receptor and Elucidation of Its Molecular Basis of Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SR 146131 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 146131 is a potent and highly selective nonpeptide agonist for the cholecystokinin 1 (CCK1) receptor.[1][2][3] It has demonstrated significant effects in various preclinical in vivo models, primarily related to gastrointestinal function and feeding behavior. These application notes provide a summary of the key in vivo effects of SR 146131 and detailed protocols for replicating these studies.

Mechanism of Action

SR 146131 exerts its effects by binding to and activating the CCK1 receptor, a G-protein coupled receptor. The activation of the CCK1 receptor initiates a cascade of intracellular signaling events through multiple G-protein pathways, including Gq, Gs, and G13.[4] This leads to the activation of downstream effectors such as phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG), and adenylyl cyclase, which produces cyclic AMP (cAMP).[5][6][7] These signaling pathways ultimately mediate the physiological effects of SR 146131, such as reduced food intake and modulation of gastrointestinal motility.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of SR 146131 in various animal models as reported in the literature.

Table 1: Effect of SR 146131 on Gastric and Gallbladder Emptying in Mice

| Parameter | Effective Dose (ED50) | Route of Administration | Animal Model |

| Inhibition of Gastric Emptying | 66 µg/kg | Oral (p.o.) | Mice |

| Inhibition of Gallbladder Emptying | 2.7 µg/kg | Oral (p.o.) | Mice |

Data sourced from Bignon et al., 1999.[1]

Table 2: Effect of SR 146131 on Food Intake in Various Species

| Effect | Effective Dose | Route of Administration | Animal Model |

| Reduction of food intake in fasted rats | from 0.1 mg/kg | Oral (p.o.) | Rats |

| Reduction of food intake in non-fasted, neuropeptide Y-stimulated rats | from 0.3 mg/kg | Oral (p.o.) | Rats |

| Reduction of food intake in fasted gerbils | from 0.1 mg/kg | Oral (p.o.) | Gerbils |

| Reduction of food intake in diet-restricted marmosets | from 3 mg/kg | Oral (p.o.) | Marmosets |

Data sourced from Bignon et al., 1999.[1]

Table 3: Effect of SR 146131 on Locomotor Activity in Mice

| Effect | Effective Dose | Route of Administration | Animal Model |

| Reduction of locomotor activity | from 0.3 mg/kg | Oral (p.o.) | Mice |

Data sourced from Bignon et al., 1999.[1]

Experimental Protocols

Food Intake Study in Fasted Rodents

Objective: To evaluate the anorectic effect of SR 146131 in food-deprived rodents.

Materials:

-

SR 146131

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

-

Standard laboratory rodent chow

-

Metabolic cages equipped for food intake monitoring

-

Oral gavage needles

-

Animal balance

Procedure:

-

House adult male rats (e.g., Sprague-Dawley, 200-250g) or mice (e.g., C57BL/6, 25-30g) individually in metabolic cages.

-

Allow animals to acclimate to the cages for at least 3 days with ad libitum access to food and water.

-

Fast the animals for 18-24 hours with free access to water.[8]

-

Prepare a suspension of SR 146131 in the chosen vehicle at the desired concentrations. A vehicle control group should also be prepared.

-

At the beginning of the dark cycle, administer SR 146131 or vehicle orally via gavage at a volume of 5-10 ml/kg.

-

Immediately after dosing, provide a pre-weighed amount of standard chow.

-

Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food.[8]

-

Calculate the food intake in grams and express it as a percentage of the vehicle-treated control group.

Gastric Emptying Assay in Mice (Phenol Red Method)

Objective: To assess the effect of SR 146131 on the rate of gastric emptying.

Materials:

-

SR 146131

-

Vehicle for oral administration

-

Phenol red solution (e.g., 0.5 mg/ml in 1.5% methylcellulose)

-

0.1 N NaOH

-

Spectrophotometer

-

Stomach tubes for gavage

-

Surgical instruments for dissection

Procedure:

-

Fast male mice (e.g., Swiss Webster, 25-30g) for 24 hours with free access to water.

-

Administer SR 146131 or vehicle orally 30 minutes prior to the administration of the phenol red meal.

-

Administer 0.2 ml of the phenol red solution orally via gavage.

-

At a predetermined time point after the phenol red meal (e.g., 20 minutes), euthanize the mice by cervical dislocation.

-

Immediately clamp the pylorus and cardia of the stomach to prevent leakage.

-

Carefully dissect the stomach, place it in a tube with 5 ml of 0.1 N NaOH, and homogenize.

-

Centrifuge the homogenate and collect the supernatant.

-

Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.

-

A standard curve of phenol red in 0.1 N NaOH should be prepared to determine the amount of phenol red remaining in the stomach.

-

Gastric emptying is calculated as: (1 - (amount of phenol red in stomach / average amount of phenol red in stomachs of mice sacrificed immediately after the meal)) x 100%.[9][10][11][12]

Gallbladder Emptying Assay in Mice

Objective: To evaluate the effect of SR 146131 on gallbladder contraction.

Materials:

-

SR 146131

-

Vehicle for oral administration

-

Anesthetic (e.g., isoflurane)

-

High-frequency ultrasound system with a small animal probe

-

Calipers

Procedure:

-

Fast male mice for at least 6 hours with free access to water.

-

Administer SR 146131 or vehicle orally.

-

At a predetermined time after drug administration (e.g., 30 minutes), anesthetize the mice.

-

Place the anesthetized mouse on a heated platform to maintain body temperature.

-

Using a high-frequency ultrasound system, visualize the gallbladder in a longitudinal and transverse plane.

-

Measure the length, width, and depth of the gallbladder to calculate its volume using the formula for a prolate ellipsoid: Volume = 0.52 x length x width x depth.

-

Gallbladder emptying is determined by comparing the gallbladder volume in treated animals to that of vehicle-treated controls. A significant reduction in volume indicates gallbladder contraction.

Visualizations

CCK1 Receptor Signaling Pathway

Caption: CCK1 Receptor Signaling Cascade.

Experimental Workflow: Food Intake Study

Caption: Workflow for a Rodent Food Intake Study.

References

- 1. SR146131: a new potent, orally active, and selective nonpeptide cholecystokinin subtype 1 receptor agonist. II. In vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 美国GlpBio - SR 146131 | Cas# 221671-61-0 [glpbio.cn]

- 3. SR146131: a new potent, orally active, and selective nonpeptide cholecystokinin subtype 1 receptor agonist. I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic actions of the type 1 cholecystokinin receptor: its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bps.ac.uk [bps.ac.uk]

- 7. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Food intake behavior protocol [protocols.io]

- 9. Validation of gastric-emptying scintigraphy of solids and liquids in mice using dedicated animal pinhole scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Validation of Gastric-Emptying Scintigraphy of Solids and Liquids in Mice Using Dedicated Animal Pinhole Scintigraphy | Journal of Nuclear Medicine [jnm.snmjournals.org]

Application Notes and Protocols for SR 146131

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols for the dissolution and application of SR 146131, a potent and selective nonpeptide agonist for the cholecystokinin 1 (CCK1) receptor. Proper preparation of SR 146131 is critical for ensuring experimental reproducibility and accuracy.

Chemical Properties

SR 146131 is a white to off-white solid compound. A summary of its key chemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₂H₃₆ClN₃O₅S | [1] |

| Molecular Weight | 610.16 g/mol | [2] |

| CAS Number | 221671-61-0 | [3] |

| Storage Temperature | -20°C | [2] |

Solubility Data

SR 146131 exhibits solubility in various organic solvents, with limited solubility in aqueous solutions. The choice of solvent is critical and depends on the specific experimental application (e.g., in vitro vs. in vivo). It is highly recommended to use freshly opened, anhydrous DMSO, as the hygroscopic nature of DMSO can negatively impact solubility.[3] Sonication or gentle heating can aid in the dissolution process if precipitation or phase separation occurs.[3]

| Solvent | Solubility | Notes |

| DMSO | 250 mg/mL (409.73 mM) | Ultrasonic assistance may be required.[3][4] |

| 10% DMSO in Corn Oil | ≥ 2.08 mg/mL (3.41 mM) | Results in a clear solution.[3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL (3.41 mM) | Forms a suspended solution; requires sonication. Suitable for oral and intraperitoneal injections.[3] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (3.41 mM) | Forms a suspended solution; requires sonication. Suitable for oral and intraperitoneal injections.[3] |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO (in vitro use)

This protocol outlines the preparation of a concentrated stock solution of SR 146131 in DMSO, suitable for subsequent dilution in cell culture media for in vitro experiments.

Materials:

-

SR 146131 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator bath

Procedure:

-

Weighing: Accurately weigh the desired amount of SR 146131 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.10 mg of SR 146131.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM solution from 6.10 mg of SR 146131, add 1 mL of DMSO.

-

Dissolution: Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.

-

Sonication (if necessary): If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.

-

Sterilization (optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

-